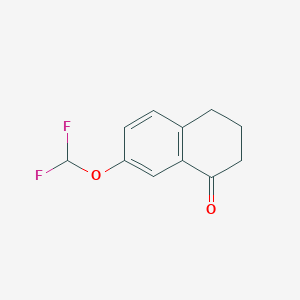

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one

Description

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a bicyclic ketone structure widely utilized in medicinal chemistry due to its versatility in drug design. The compound features a difluoromethoxy (-OCF₂H) substituent at the 7-position of the naphthalenone core.

Properties

IUPAC Name |

7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)15-8-5-4-7-2-1-3-10(14)9(7)6-8/h4-6,11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYJLMXFIOSSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)OC(F)F)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of the difluoromethoxy group into the naphthalenone structure. One common method is through the reaction of 3,4-dihydronaphthalen-1(2H)-one with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Various substituted naphthalenones depending on the nucleophile used

Scientific Research Applications

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The biological and physicochemical properties of DHN derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison of 7-(difluoromethoxy)-DHN with structurally related compounds:

Structural and Physicochemical Comparisons

*Estimated based on analog data.

Key Observations :

- Lipophilicity : Difluoromethoxy increases LogP compared to methoxy, suggesting improved membrane permeability but possible trade-offs in aqueous solubility.

- Synthetic Complexity : Introducing difluoromethoxy may require specialized fluorination reagents, whereas methoxy and fluoro derivatives are synthesized via simpler alkylation or electrophilic substitution .

Key Observations :

- Anti-Neuroinflammatory Activity : Methoxy and hydroxy derivatives show strong NF-κB inhibition, suggesting difluoromethoxy could exhibit similar or superior activity due to its stronger electron-withdrawing capacity .

- Enzyme Inhibition : Chalcone derivatives (e.g., benzylidene-DHN) demonstrate that substituent bulk and polarity influence target selectivity. Difluoromethoxy may optimize binding to enzymes like MAO or kinases .

- Anticancer Potential: Halogenated DHN derivatives (e.g., bromo) show cytotoxicity, implying difluoromethoxy’s dual fluorine atoms could enhance apoptosis induction .

Biological Activity

7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1423117-59-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H10F2O2

- Molecular Weight : 227.21 g/mol

- CAS Number : 1423117-59-2

Biological Activities

Research indicates that 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one exhibits several biological activities:

- Mast Cell Stabilization : A study focused on derivatives of 3,4-dihydronaphthalen-1(2H)-ones highlighted the mast cell-stabilizing properties of this compound. In vitro and in vivo experiments demonstrated its efficacy in modulating allergic and inflammatory responses, suggesting potential therapeutic applications in allergic diseases .

- Cytotoxicity : Preliminary investigations into fluorinated derivatives have shown that modifications at the C-7 position can enhance cytotoxic effects against cancer cells. These derivatives were noted to exhibit lower IC50 values compared to unmodified counterparts, indicating increased potency in inhibiting cell proliferation under hypoxic conditions .

- Glycolytic Inhibition : Similar compounds have been studied for their ability to inhibit glycolysis in cancer cells. The mechanisms involve interference with hexokinase activity, which is crucial for cancer metabolism. This suggests that 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one may also possess similar inhibitory effects .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Mast Cell Stabilization | Effective in modulating allergic responses | |

| Cytotoxicity | Lower IC50 values in cancer cell lines | |

| Glycolytic Inhibition | Inhibits hexokinase activity |

Detailed Research Findings

A comprehensive study published in Medicinal Chemistry examined various derivatives of 3,4-dihydronaphthalen-1(2H)-ones, including 7-(Difluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one. The study reported significant mast cell-stabilizing activity, particularly in compounds with specific structural modifications. The results were promising for developing new treatments for allergic conditions .

Another investigation focused on the compound's potential as an anti-cancer agent. The fluorinated derivatives demonstrated enhanced binding affinity to hexokinase compared to traditional glucose analogs, suggesting a novel approach to targeting cancer metabolism through glycolytic inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.